2,6-Dimethyl-4-iso-pentoxythiophenol
Overview
Description
2,6-Dimethyl-4-iso-pentoxythiophenol is an organic compound with the molecular formula C13H20OS It contains a thiophenol group, which is a sulfur-containing aromatic ring, and is characterized by the presence of two methyl groups and an iso-pentoxy group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-iso-pentoxythiophenol typically involves several steps:
Starting Material: The synthesis begins with 2,6-dimethylphenol.
Nitrification: The first step involves nitrification of 2,6-dimethylphenol using sodium nitrite and glacial acetic acid, yielding 2,6-dimethyl-4-nitrosophenol.
Reduction: The nitrosophenol is then reduced to 2,6-dimethyl-4-aminophenol.
Salification: Finally, the aminophenol is converted to this compound through a salification process.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the processes are often automated to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-iso-pentoxythiophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenols depending on the reagents used.
Scientific Research Applications
2,6-Dimethyl-4-iso-pentoxythiophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-iso-pentoxythiophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-pyrone: An organic compound with a similar structure but different functional groups.
2,6-Dimethyl-4-aminophenol: A precursor in the synthesis of 2,6-Dimethyl-4-iso-pentoxythiophenol.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2,6-dimethyl-4-(3-methylbutoxy)benzenethiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-9(2)5-6-14-12-7-10(3)13(15)11(4)8-12/h7-9,15H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYIQWAVBRZDFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S)C)OCCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245797 | |
Record name | Benzenethiol, 2,6-dimethyl-4-(3-methylbutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501245797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443305-00-7 | |
Record name | Benzenethiol, 2,6-dimethyl-4-(3-methylbutoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443305-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenethiol, 2,6-dimethyl-4-(3-methylbutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501245797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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